molecular formula C16H9ClINO2 B10901920 (4E)-2-(4-chlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one

(4E)-2-(4-chlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B10901920
M. Wt: 409.60 g/mol
InChI Key: FZTQPIKHXCSSBD-NTEUORMPSA-N
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Description

2-(4-CHLOROPHENYL)-4-[(E)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a chlorophenyl group, an iodophenyl group, and an oxazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-CHLOROPHENYL)-4-[(E)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxazole intermediate.

    Introduction of the Iodophenyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, where an iodophenyl boronic acid or iodophenyl halide is coupled with the oxazole intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the phenyl groups, potentially leading to the formation of reduced oxazole derivatives or dehalogenated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.

Major Products:

    Oxidation Products: Quinones or other oxidized phenyl derivatives.

    Reduction Products: Reduced oxazole derivatives or dehalogenated compounds.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Material Science: The compound may be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-4-[(E)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and the phenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

  • 2-Phenyl-4-[(E)-1-(2-Iodophenyl)methylidene]-1,3-oxazol-5(4H)-one
  • 2-(4-Bromophenyl)-4-[(E)-1-(2-Iodophenyl)methylidene]-1,3-oxazol-5(4H)-one

Comparison:

  • Structural Differences: The presence of different halogen atoms (chlorine, bromine) in the phenyl ring can influence the compound’s reactivity and biological activity.
  • Unique Properties: The specific combination of chlorophenyl and iodophenyl groups in 2-(4-CHLOROPHENYL)-4-[(E)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE may confer unique electronic and steric properties, making it distinct in its reactivity and potential applications.

This detailed overview provides a comprehensive understanding of 2-(4-CHLOROPHENYL)-4-[(E)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H9ClINO2

Molecular Weight

409.60 g/mol

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9ClINO2/c17-12-7-5-10(6-8-12)15-19-14(16(20)21-15)9-11-3-1-2-4-13(11)18/h1-9H/b14-9+

InChI Key

FZTQPIKHXCSSBD-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)I

Origin of Product

United States

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